Hydroxyglimepiride

Overview

Description

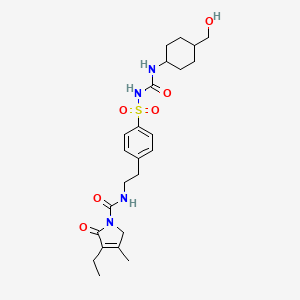

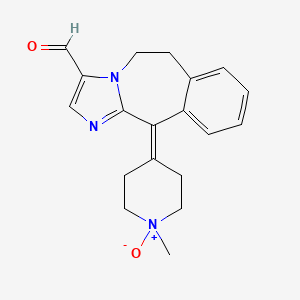

Hydroxyglimepiride is a sulfonamide with the molecular formula C24H34N4O6S . It is also known as trans-Hydroxy Glimepiride . The molecular weight of this compound is 506.6 g/mol .

Synthesis Analysis

The synthesis of this compound involves a novel and simple approach . It includes the preparation of a carbamate of 3-ethyl-4-methyl-1H-pyrrol-2 (5H)-one, followed by its reaction . The synthesis of trans-hydroxyglimepiride, a human metabolite of the blood glucose-lowering agent glimepiride, and its corresponding cis-stereoisomer are described .

Molecular Structure Analysis

The IUPAC name of this compound is 4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide . The InChI and Canonical SMILES are also provided for further structural analysis .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 506.6 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Sulpiride and Hydroxyzine in Tinnitus Treatment : A study by Lopez-Gonzalez et al. (2007) in "Auris, nasus, larynx" examined the effectiveness of sulpiride and hydroxyzine in treating tinnitus patients. They found that the combination of these drugs decreased tinnitus perception significantly (Lopez-Gonzalez et al., 2007).

Hydroxyurea in Cancer Treatment : Donehower (1992) provided an overview of clinical experiences with hydroxyurea in "Seminars in oncology", highlighting its diverse applications in cancer treatment and its critical role in antineoplastic therapy (Donehower, 1992).

Levosulpiride Transdermal Patches : Peddapalli et al. (2020) discussed the design and development of transdermal patches for the antipsychotic drug levosulpiride in the "INTERNATIONAL JOURNAL OF APPLIED PHARMACEUTICAL SCIENCES AND RESEARCH". These patches aim to enhance bioavailability and patient compliance (Peddapalli et al., 2020).

Luminescent Hydroxyapatite for Biomedical Imaging : Neacşu et al. (2019) in "Nanomaterials" discussed hydroxyapatite doped with luminescent materials for biomedical imaging, highlighting its biodegradability, bioactivity, and non-toxic nature (Neacşu et al., 2019).

Hydroxyl Radical Based Protein Footprinting : Wang and Chance (2011) in "Analytical chemistry" described the use of hydroxyl radical based footprinting for mapping interfaces and identifying conformational changes in proteins (Wang & Chance, 2011).

Hydroxyapatite as Bone Graft Substitute : Holmes et al. (1984) reported in "Clinical orthopaedics and related research" the use of hydroxyapatite converted from sea coral calcite as a bone substitute in both animal and human studies (Holmes et al., 1984).

Hydroxychloroquine and COVID-19 : Several studies from 2020 and 2021 in various journals discussed the challenges, ethical considerations, and implications of using hydroxychloroquine during the COVID-19 pandemic (Sattui et al., 2020), (Schultz & Ward, 2021), (Perillat & Baigrie, 2020).

Hydrogels for Biomedical Applications : Li et al. (2018) in "Current medicinal chemistry" reviewed the development of hydrogels, particularly smart hydrogels, for biomedical applications like tissue engineering and drug delivery (Li et al., 2018).

Mechanism of Action

Target of Action

Hydroxyglimepiride, also known as trans-Hydroxy Glimepiride, primarily targets the ATP-sensitive potassium channels on pancreatic beta cells . These channels are gated by intracellular ATP and ADP . The hetero-octomeric complex of the channel is composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits .

Mode of Action

This compound works by stimulating the secretion of insulin granules from pancreatic islet beta cells . This is achieved by blocking ATP-sensitive potassium channels (K_ATP channels) and causing depolarization of the beta cells . This action increases the amount of insulin released from the pancreas .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the insulin signaling pathway. By stimulating the release of insulin, this compound enhances the insulin-mediated peripheral glucose uptake . This results in a decrease in blood glucose levels, which is beneficial for the management of type 2 diabetes .

Pharmacokinetics

It is known that glimepiride, the parent compound of this compound, is mainly metabolized by hepatic oxidative biotransformation to form this compound . This suggests that the liver plays a crucial role in the metabolism and bioavailability of this compound.

Result of Action

The primary result of this compound’s action is a reduction in blood glucose levels. This is achieved through the increased secretion of insulin from the pancreas, which in turn enhances the uptake of glucose in peripheral tissues . This compound contributes about 33% of the glucose-lowering effect of the parent compound, Glimepiride .

Biochemical Analysis

Biochemical Properties

Hydroxyglimepiride plays a crucial role in biochemical reactions related to glucose metabolism. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with the ATP-sensitive potassium channels (K_ATP channels) on pancreatic beta cells. By blocking these channels, this compound causes depolarization of the beta cells, leading to the release of insulin granules . Additionally, this compound interacts with sulfonylurea receptors (SUR) on the beta cells, enhancing insulin secretion . These interactions are essential for the compound’s glucose-lowering properties.

Cellular Effects

This compound influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion, which is critical for maintaining glucose homeostasis. The compound also affects cell signaling pathways, including the insulin signaling pathway, by increasing the activity of intracellular insulin receptors . This leads to improved glucose uptake by peripheral tissues. Furthermore, this compound has been shown to impact gene expression related to glucose metabolism, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with K_ATP channels and SUR on pancreatic beta cells. By blocking K_ATP channels, this compound causes cell depolarization, leading to the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules . Additionally, this compound enhances the activity of insulin receptors, promoting glucose uptake by cells . These molecular interactions are crucial for the compound’s antidiabetic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound maintains its glucose-lowering effects over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. In vitro and in vivo studies have demonstrated that this compound continues to exert its effects on insulin secretion and glucose metabolism over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively lowers blood glucose levels without causing significant adverse effects. At higher doses, this compound may induce hypoglycemia, a condition characterized by abnormally low blood glucose levels . Animal studies have shown that there is a threshold dose beyond which the risk of hypoglycemia increases . Additionally, high doses of this compound may lead to toxic effects, including liver and kidney damage .

Metabolic Pathways

This compound is primarily involved in the metabolic pathways related to glucose metabolism. It is formed through the hepatic oxidative biotransformation of glimepiride, catalyzed by cytochrome P450 enzymes . The compound contributes to the glucose-lowering effect of glimepiride by enhancing insulin secretion and improving glucose uptake by peripheral tissues . This compound also interacts with various cofactors and enzymes involved in glucose metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria of pancreatic beta cells . The compound’s activity is influenced by its localization, as it needs to be in proximity to K_ATP channels and SUR to exert its effects . This compound may also undergo post-translational modifications that direct it to specific compartments within the cell . These modifications can affect the compound’s stability and activity, influencing its overall efficacy .

properties

IUPAC Name |

4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNQMQLWOOVHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155602 | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127554-89-6, 600177-94-4 | |

| Record name | Hydroxyglimepiride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyglimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGLIMEPIRIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is significant about the synthesis of Hydroxyglimepiride detailed in the research?

A1: The research by Novoa et al. [] focuses on the total synthesis of both cis and trans isomers of this compound. This is significant because this compound is an active metabolite of Glimepiride, a drug used to treat type 2 diabetes. Understanding the synthesis of this metabolite is crucial for studying its pharmacological properties and potential applications.

Q2: Are there other research areas where this compound synthesis is relevant?

A2: Interestingly, this compound synthesis is also mentioned in research focusing on a diverse range of natural products. In a study by Nicolaou et al. [], its synthesis is grouped with investigations into complex molecules like Nagahamide A and Sanglifehrin A. This suggests that the synthetic strategies employed for this compound could have broader implications for the synthesis of other complex organic molecules with potential biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

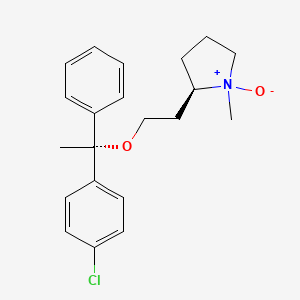

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)